molecular formula C14H15N5S B1412612 N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide CAS No. 96876-37-8

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

Cat. No.: B1412612
CAS No.: 96876-37-8
M. Wt: 285.37 g/mol
InChI Key: JWGVJZJELFNVIA-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is a chemical compound with the molecular formula C14H15N5S and a molecular weight of 285.37 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, and an imidodicarbonimidic diamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide typically involves the reaction of 2-(phenylthio)aniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes or receptors, modulating their activity. The imidodicarbonimidic diamide moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
  • This compound derivatives
  • Phenylthio-substituted imidodicarbonimidic diamides

Uniqueness

This compound is unique due to its specific combination of a phenylthio group and an imidodicarbonimidic diamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial purposes .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylsulfanylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c15-13(16)19-14(17)18-11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGVJZJELFNVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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